5-Butyl-5-hydroxy-7-propylundecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-5-hydroxy-7-propylundecan-6-one is a chemical compound with the molecular formula C18H36O2. It is a type of organic compound that falls under the category of ketones. This compound is known for its unique structure, which includes a butyl group, a hydroxy group, and a propyl group attached to an undecane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-hydroxy-7-propylundecan-6-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-5-hydroxy-7-propylundecan-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in the presence of a nucleophile.
Major Products Formed
Oxidation: Formation of 5-butyl-7-propylundecan-6-one or 5-butyl-7-propylundecan-6-oic acid.
Reduction: Formation of 5-butyl-5-hydroxy-7-propylundecan-6-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Butyl-5-hydroxy-7-propylundecan-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butyl-5-hydroxy-7-propylundecan-6-one involves its interaction with specific molecular targets. The hydroxy and ketone groups can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Butyl-5-hydroxy-7-methylundecan-6-one
- 5-Butyl-5-hydroxy-7-ethylundecan-6-one
- 5-Butyl-5-hydroxy-7-butylundecan-6-one
Uniqueness
5-Butyl-5-hydroxy-7-propylundecan-6-one is unique due to its specific combination of functional groups and carbon chain length. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
59373-68-1 |
---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
5-butyl-5-hydroxy-7-propylundecan-6-one |
InChI |
InChI=1S/C18H36O2/c1-5-9-13-16(12-8-4)17(19)18(20,14-10-6-2)15-11-7-3/h16,20H,5-15H2,1-4H3 |
InChI Key |
NOZKMZIANVNTDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)C(=O)C(CCCC)(CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.